![molecular formula C17H15FO4 B5811487 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, also known as FMFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to have significant biological activity, making it an interesting target for further research.
Wirkmechanismus
The exact mechanism of action of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and modulating the immune system. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to modulate the activity of certain immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit the growth of certain bacteria and fungi. In addition, 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to modulate the immune system, leading to increased production of cytokines and other immune molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its high purity and yield, which makes it easy to work with in the laboratory. In addition, its potential applications in drug discovery and development make it an interesting target for further research. However, one limitation of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid. One area of interest is its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. In addition, further research is needed to fully understand its mechanism of action and its effects on the immune system. Finally, there is potential for the development of new synthetic methods for the production of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid and related compounds.
Synthesemethoden
The synthesis of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves the reaction of 3-methoxyphenylboronic acid with 3-fluorobenzyl bromide in the presence of a palladium catalyst. The resulting intermediate is then treated with potassium carbonate and acetic acid to yield 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been studied for its potential applications as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been studied for its potential as a modulator of the immune system and as an inhibitor of certain enzymes.
Eigenschaften
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(6-8-17(19)20)5-7-15(16)22-11-13-3-2-4-14(18)9-13/h2-10H,11H2,1H3,(H,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQVZKIQSGEHHA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

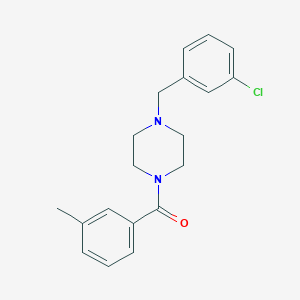

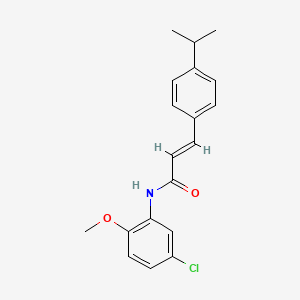
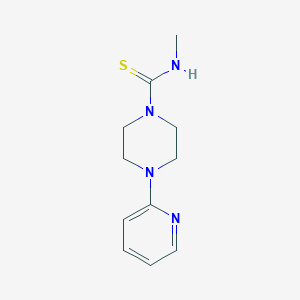

![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

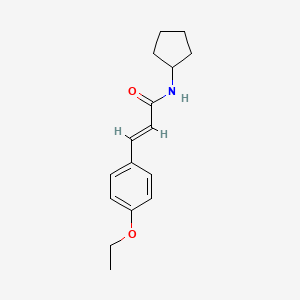
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)

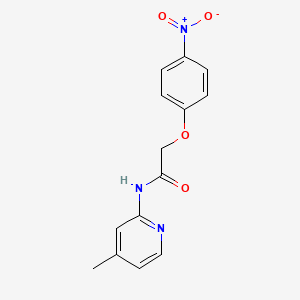
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)